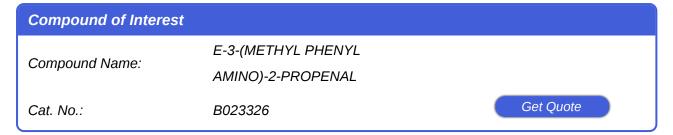


A Comprehensive Technical Review of E-3-(Methylphenylamino)-2-propenal

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For Researchers, Scientists, and Drug Development Professionals

Abstract

E-3-(Methylphenylamino)-2-propenal, a key intermediate in the synthesis of various organic compounds, most notably the cholesterol-lowering drug Fluvastatin, is a subject of significant interest in medicinal and synthetic chemistry. This technical whitepaper provides a detailed review of the available scientific literature on this compound, covering its chemical and physical properties, established synthesis protocols, and an overview of the biological activities of related acrolein derivatives. Due to a notable lack of publicly available data on the specific biological effects and signaling pathways of E-3-(methylphenylamino)-2-propenal, this review also highlights the general toxicological profile of the parent compound, acrolein, to provide a broader context for potential research and development. All quantitative data from the literature is summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams.

Introduction

E-3-(Methylphenylamino)-2-propenal, also known as 3-(N-methylanilino)acrolein, is an α,β -unsaturated aldehyde containing a secondary amine functionality. Its chemical structure, featuring both an electrophilic aldehyde and a nucleophilic enamine moiety, makes it a versatile reagent in organic synthesis. The primary application of this compound lies in its role as a precursor in the multi-step synthesis of Fluvastatin, a competitive inhibitor of HMG-CoA



reductase.[1][2] This review aims to consolidate the existing knowledge on E-3-(methylphenylamino)-2-propenal to serve as a comprehensive resource for researchers in drug discovery and development.

Chemical and Physical Properties

The fundamental chemical and physical properties of E-3-(methylphenylamino)-2-propenal are summarized in the table below, based on data from various chemical databases and supplier information.

Property	Value	Reference
Molecular Formula	C10H11NO	[3]
Molecular Weight	161.20 g/mol	[3]
IUPAC Name	(2E)-3- (methyl(phenyl)amino)prop-2- enal	[3]
CAS Number	14189-82-3, 34900-01-1	[3]
Appearance	Not specified in literature	
Melting Point	Not specified in literature	_
Boiling Point	Not specified in literature	_
Solubility	Not specified in literature	

Synthesis and Characterization Experimental Protocol for Synthesis

A common synthetic route to E-3-(methylphenylamino)-2-propenal involves the reaction of N-methylaniline with a suitable three-carbon aldehyde precursor. One patented method describes the reaction of N-methylaniline with propargyl alcohol in the presence of an oxidizing agent.[1] Another approach involves the reaction of N-methylaniline with tetramethoxypropane in the presence of an acid catalyst. The general workflow for the latter is depicted below.



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